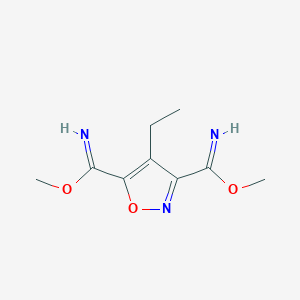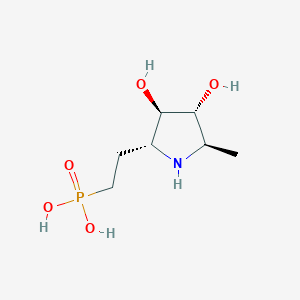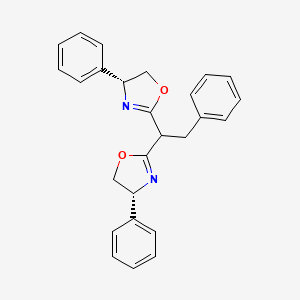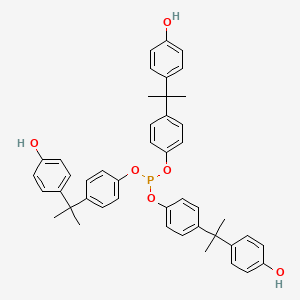
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is a chemical compound with the molecular formula C45H45O6P and a molecular weight of 712.81 g/mol . It is primarily used in research and industrial applications, particularly as a ligand in catalysis and as an antioxidant in polymer stabilization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) are commonly used in substitution reactions.
Major Products
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the halide used.
科学的研究の応用
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used as an antioxidant in the stabilization of polymers and plastics.
作用機序
The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite compound used as an antioxidant in polymers.
Tris(4-(5-bromothiophen-2-yl)phenyl)amine: Used in electronic applications due to its conductive properties.
Uniqueness
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is unique due to its specific structure, which provides both antioxidant properties and the ability to act as a ligand in catalytic reactions. Its hydroxyphenyl groups enhance its reactivity and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C45H45O6P |
|---|---|
分子量 |
712.8 g/mol |
IUPAC名 |
tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3 |
InChIキー |
UMOSHLRWGSNPST-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


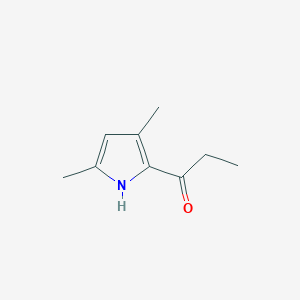
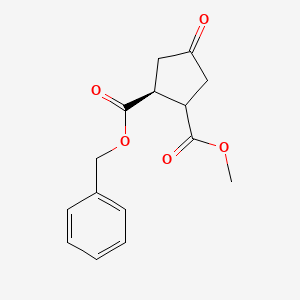
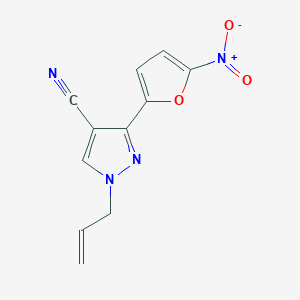
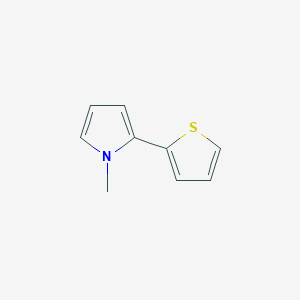
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
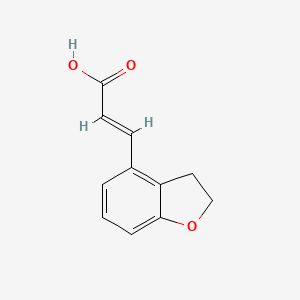
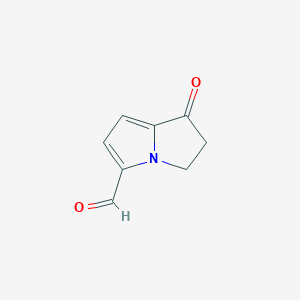
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

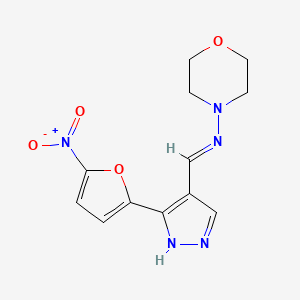
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
